Product packaging for 4-(5-bromo-1H-imidazol-2-yl)pyridine(Cat. No.:CAS No. 1260682-35-6)

4-(5-bromo-1H-imidazol-2-yl)pyridine

Cat. No.: B571848
CAS No.: 1260682-35-6
M. Wt: 224.061
InChI Key: PBFLENGJBLSSJO-UHFFFAOYSA-N
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Description

4-(5-Bromo-1H-imidazol-2-yl)pyridine (CAS 1260682-35-6) is a brominated heteroaromatic compound with a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and materials science. Its core structure, which combines imidazole and pyridine rings, is a privileged scaffold in the design of biologically active molecules. Research indicates that imidazole-pyridine derivatives exhibit strong solvatochromic fluorescence properties, making them valuable as fluorophores for bioimaging and sensing applications . Furthermore, this structural class has demonstrated significant potential in pharmaceutical research. Structural optimization of 4-(imidazol-5-yl)pyridine analogs has led to compounds with improved anticancer activity, acting as selective inhibitors of B-RAFV600E and p38α kinases . The bromine atom at the 5-position of the imidazole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B571848 4-(5-bromo-1H-imidazol-2-yl)pyridine CAS No. 1260682-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromo-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFLENGJBLSSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744828
Record name 4-(5-Bromo-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260682-35-6
Record name 4-(5-Bromo-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of 4 5 Bromo 1h Imidazol 2 Yl Pyridine and Its Analogs

Strategies for Constructing the Imidazole-Pyridine Core Scaffold

The assembly of the 4-(imidazol-2-yl)pyridine framework is a critical step, which can be achieved through various synthetic strategies. These methods primarily involve the sequential or convergent construction of the imidazole (B134444) and pyridine (B92270) rings.

Condensation Reactions in Imidazole Ring Formation

A prevalent and efficient method for constructing the 2-substituted imidazole ring fused to a pyridine core involves the condensation of a diaminopyridine with an appropriate aldehyde. In the context of synthesizing the bromo-substituted target molecule, the most direct approach utilizes a pre-brominated diaminopyridine precursor. Specifically, the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a structural isomer of the target compound, is achieved through the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025). mdpi.com A similar strategy can be envisioned for the synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine, where 5-bromo-2,3-diaminopyridine is reacted with pyridine-4-carboxaldehyde.

The synthesis of the key intermediate, 5-bromo-2,3-diaminopyridine, has been well-documented. It is typically prepared from 2-aminopyridine (B139424) through a three-step sequence involving bromination, nitration, and subsequent reduction of the nitro group. orgsyn.org The reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) can be accomplished using various reducing agents, including iron in ethanol (B145695)/water with a catalytic amount of hydrochloric acid. orgsyn.org

The cyclization of the diaminopyridine with an aldehyde is often facilitated by an oxidizing agent to promote the aromatization of the initially formed dihydroimidazole (B8729859) intermediate. For instance, the condensation of 5-bromo-2,3-diaminopyridines with benzaldehyde can be carried out in the presence of p-benzoquinone as an oxidant. nih.gov Another approach involves the reaction of the diaminopyridine with the sodium bisulfite adduct of the aldehyde. nih.gov

Table 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine via Condensation

Starting MaterialsReagents and ConditionsProductYieldReference
5-Bromo-2,3-diaminopyridine, Benzaldehydep-Benzoquinone6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine- nih.gov
5-Bromo-2,3-diaminopyridine, BenzaldehydeDiiodide, EtOH, reflux6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine80% mdpi.com

Pyridine Ring Functionalization and Substitution Reactions

The synthesis of the requisite diaminopyridine precursors often involves a series of functionalization and substitution reactions on a pyridine ring. A common starting material is 2-aminopyridine. The synthesis of 2,3-diamino-5-bromopyridine from 2-aminopyridine involves the following key transformations:

Bromination: The initial step is the electrophilic bromination of 2-aminopyridine. This reaction typically yields 2-amino-5-bromopyridine (B118841) as the major product. orgsyn.org

Nitration: The subsequent nitration of 2-amino-5-bromopyridine introduces a nitro group at the 3-position of the pyridine ring, affording 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Reduction: The final step is the reduction of the nitro group to an amino group, yielding 2,3-diamino-5-bromopyridine. This reduction can be achieved using various methods, such as iron powder in acidic ethanol or catalytic hydrogenation. orgsyn.org

These functionalization steps are crucial for installing the necessary amino groups at the correct positions for the subsequent imidazole ring formation.

Introduction of Halogen Substituents: Bromination Methodologies

The introduction of a bromine atom onto the imidazole-pyridine scaffold can be achieved either by using a pre-brominated starting material or by halogenating the fully formed heterocyclic core.

Regioselective Bromination Techniques

The most direct and regioselective method to obtain this compound is to start with a pyridine ring that already contains the bromine atom at the desired position. As detailed in the previous section, the synthesis of 5-bromo-2,3-diaminopyridine provides a key intermediate where the bromine atom is regioselectively placed. orgsyn.org The subsequent cyclization with pyridine-4-carboxaldehyde would then directly lead to the formation of the target compound with the bromine atom at the 5-position of the imidazole ring (which corresponds to the 6-position of the imidazo[4,5-b]pyridine system).

This "pre-bromination" strategy offers significant advantages in terms of regioselectivity, as the position of the bromine atom is determined early in the synthetic sequence.

Post-Cyclization Halogenation Approaches

Alternatively, the bromine substituent can be introduced after the formation of the 4-(1H-imidazol-2-yl)pyridine core. This approach involves the direct bromination of the parent heterocycle. While specific examples for the direct bromination of 4-(1H-imidazol-2-yl)pyridine are not extensively reported, general methodologies for the halogenation of related imidazopyridine systems can be considered.

For instance, the bromination of imidazo[1,2-a]pyridine (B132010) derivatives has been described. nih.gov However, direct bromination of 4-(1H-imidazol-2-yl)pyridine could potentially lead to a mixture of products, with bromination occurring on either the imidazole or the pyridine ring, depending on the reaction conditions and the relative reactivity of the different positions. The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring. Therefore, careful optimization of the reaction conditions would be necessary to achieve regioselective bromination at the desired C-5 position of the imidazole ring.

Derivatization and Functionalization of this compound

The presence of the bromine atom and the N-H group in the imidazole ring of this compound provides opportunities for further derivatization and functionalization, allowing for the synthesis of a diverse range of analogs.

A common functionalization strategy for related bromo-substituted imidazo[4,5-b]pyridines is N-alkylation. The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides, such as 1-(chloromethyl)benzene and ethyl 2-bromoacetate, under phase transfer catalysis conditions has been shown to yield N-alkylated products. mdpi.com This method can lead to a mixture of regioisomers, with alkylation occurring at different nitrogen atoms of the imidazole ring.

Another powerful method for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The bromine atom on the imidazole ring can serve as a handle for the formation of new carbon-carbon bonds. For example, 6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine has been successfully coupled with 4-cyanophenyl boronic acid to afford the corresponding 6-aryl-substituted derivative. nih.gov This demonstrates the feasibility of using Suzuki coupling to introduce various aryl and heteroaryl groups at the position of the bromine atom.

Table 2: Derivatization of Bromo-Substituted Imidazo[4,5-b]pyridines

Starting MaterialReaction TypeReagents and ConditionsProduct(s)YieldReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineN-Alkylation1-(Chloromethyl)benzene, K2CO3, TDA-1, CH3CN, reflux3-Benzyl- and 4-benzyl-6-bromo-2-phenyl-imidazo[4,5-b]pyridines10-49% (overall) mdpi.com
6-Bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridineSuzuki Coupling4-Cyanophenyl boronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 100 °C6-(4-Cyanophenyl)-2-phenyl-N3-methylimidazo[4,5-b]pyridine55% nih.gov

N-Alkylation and N-Arylation Reactions

The nitrogen atoms in the imidazole ring of This compound can be readily functionalized through alkylation and arylation reactions. Due to the tautomeric nature of the N-H proton, alkylation can potentially occur at either the N-1 or N-3 position, leading to regioisomers. The regioselectivity of these reactions is influenced by factors such as the nature of the substituent on the imidazole ring, the alkylating or arylating agent, the base, and the solvent used. otago.ac.nz

N-Alkylation:

N-alkylation is typically achieved by reacting the parent imidazole with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromoacetate) or other electrophiles like dialkyl carbonates in the presence of a base. researchgate.netnih.gov Common conditions involve using bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netpsychosocial.comnih.gov For instance, studies on analogous imidazopyridines have shown that N-alkylation with reagents like 1-(chloromethyl)-4-methoxybenzene in the presence of K2CO3 in DMF predominantly yields specific regioisomers, which can be identified using advanced NMR techniques like NOESY. researchgate.netpsychosocial.com The choice of base and solvent can significantly impact the ratio of N-1 to N-3 alkylated products. otago.ac.nz

N-Arylation:

N-arylation introduces an aryl group onto the imidazole nitrogen, a key transformation in the synthesis of many biologically active compounds. nih.gov These reactions are typically catalyzed by transition metals, most commonly copper or palladium. nih.govnih.govacs.org

The Chan-Lam cross-coupling reaction, which uses a copper catalyst, is a prevalent method for N-arylation. It involves coupling the N-H bond of the imidazole with an arylboronic acid in the presence of a copper salt (e.g., Cu(OAc)2 or CuI) and a base, often under mild conditions and even in air. researchgate.net The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) or pyridine N-oxides, can enhance the efficiency and scope of copper-catalyzed N-arylation of imidazoles, allowing the reaction to proceed even in green solvents like water. nih.govacs.orgfigshare.com

Palladium-catalyzed N-arylation (a type of Buchwald-Hartwig amination) offers another powerful route. These reactions couple the imidazole with an aryl halide or triflate. The use of specialized biarylphosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd2(dba)3 can achieve high regioselectivity, often favoring arylation at the N-1 position of unsymmetrical imidazoles. nih.govnih.gov Optimized conditions can lead to high yields with a broad range of functionalized aryl halides. nih.gov

Reaction TypeReagents & ConditionsProduct TypeKey FeaturesCitations
N-Alkylation Alkyl halide (e.g., R-Br), Base (K₂CO₃, NaH), Solvent (DMF, THF)N-Alkyl-4-(5-bromo-imidazol-2-yl)pyridineCan produce regioisomers; conditions can be tuned for selectivity. researchgate.net, psychosocial.com, otago.ac.nz, nih.gov
N-Alkylation Alkylene Carbonate (e.g., Ethylene Carbonate), Toluene, RefluxN-(Hydroxyalkyl)-imidazoleUtilizes non-halide electrophiles. researchgate.net
Cu-catalyzed N-Arylation Arylboronic acid, Cu(OAc)₂, Base, Solvent (e.g., CH₂Cl₂)N-Aryl-4-(5-bromo-imidazol-2-yl)pyridineMild conditions, often tolerant of air and moisture (Chan-Lam coupling). researchgate.net
Cu-catalyzed N-Arylation Aryl halide, CuI, Ligand (e.g., diamine), Base (K₃PO₄), Solvent (Toluene)N-Aryl-4-(5-bromo-imidazol-2-yl)pyridineEffective for both aryl iodides and bromides; tolerates various functional groups. researchgate.net
Pd-catalyzed N-Arylation Aryl halide/triflate, Pd source (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos), Base (e.g., K₃PO₄)N-Aryl-4-(5-bromo-imidazol-2-yl)pyridineHigh regioselectivity for N-1 arylation; broad substrate scope (Buchwald-Hartwig). nih.gov, nih.gov

Cross-Coupling Reactions for Further Diversification

The bromine atom at the C-5 position of the imidazole ring is a valuable handle for diversification through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of analogs.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org For This compound , the bromine atom can be coupled with various aryl- or heteroarylboronic acids. This reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₃PO₄, or CsF), and a suitable solvent system like 1,4-dioxane/water or toluene/methanol. nih.govnih.govacs.orgorganic-chemistry.orgciac.jl.cn The reaction has been successfully applied to bromoindazoles and other bromoheterocycles, indicating its applicability to the target compound for synthesizing 5-aryl-substituted derivatives. nih.govacs.org

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. figshare.com The bromine atom on the imidazole ring of the title compound could be reacted with various alkenes (e.g., acrylates, styrenes) using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., triethylamine). This would introduce alkenyl substituents at the C-5 position. The reaction is known for its utility in forming carbon-carbon bonds under relatively mild conditions.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. capes.gov.br This reaction typically employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. uzh.ch Applying this to This compound would allow for the introduction of various alkynyl groups at the C-5 position, leading to the synthesis of conjugated enyne systems or other functionalized alkynes.

Coupling ReactionCoupling PartnerCatalyst SystemProductKey FeaturesCitations
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4-(5-Aryl-1H-imidazol-2-yl)pyridineHighly versatile for C-C bond formation; tolerant of many functional groups. wikipedia.org, acs.org, nih.gov, organic-chemistry.org
Heck Alkene (e.g., Styrene, Acrylate)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base4-(5-Alkenyl-1H-imidazol-2-yl)pyridineForms substituted alkenes. figshare.com
Sonogashira Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt, Amine Base4-(5-Alkynyl-1H-imidazol-2-yl)pyridineCreates C(sp²)-C(sp) bonds. uzh.ch, capes.gov.br

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of imidazole synthesis, these approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient methods like microwave irradiation.

Several green protocols for the synthesis of the imidazole core are applicable. One-pot multicomponent reactions are highly favored as they increase efficiency by combining several steps without isolating intermediates. organic-chemistry.org For example, the synthesis of substituted imidazoles can be achieved by condensing a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt. Green variations of this reaction employ:

Solvent-free conditions: Conducting reactions without a solvent minimizes waste and simplifies product isolation. nih.govorganic-chemistry.org

Green Solvents: Using water or bio-based solvents like ethyl lactate (B86563) instead of toxic organic solvents. organic-chemistry.orgacs.orgmdpi.com

Reusable Catalysts: Employing solid acid catalysts like zeolites (e.g., ZSM-11) or magnetic nanoparticles (e.g., Fe₃O₄-MNPs) that can be easily recovered and reused for multiple reaction cycles. organic-chemistry.orgacs.org

Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating. acs.org

Ultrasound-Assisted Synthesis: Sonication can promote reactions, often in green solvents like water, under mild, metal-free, and base-free conditions. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In a hypothetical analysis of 4-(5-bromo-1H-imidazol-2-yl)pyridine, the spectrum would display distinct signals for each unique proton. The protons on the pyridine (B92270) ring would typically appear as doublets or doublets of doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the imidazole (B134444) substituent. The proton on the imidazole ring would likely appear as a singlet, and its chemical shift would be indicative of its position within the heterocyclic ring. The NH proton of the imidazole would present as a broad singlet, the position of which can be sensitive to solvent and concentration.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2, H-6 8.70 d 6.0
Pyridine H-3, H-5 7.90 d 6.0
Imidazole H-4 7.40 s -

This table presents hypothetical data for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyridine ring would resonate at characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing further downfield. The carbons of the imidazole ring would also have specific shifts, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Pyridine C-2, C-6 150.5
Pyridine C-3, C-5 121.0
Pyridine C-4 140.0
Imidazole C-2 145.0
Imidazole C-4 125.0

This table presents hypothetical data for illustrative purposes.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net This would confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon resonances based on their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt This technique is invaluable for connecting the pyridine and imidazole rings and for identifying quaternary carbons (carbons with no attached protons). ipb.pt For instance, HMBC would show correlations from the pyridine protons (H-3/H-5) to the imidazole carbon (C-2), confirming the link between the two heterocyclic systems.

X-ray Diffraction Crystallography

While NMR provides detailed structural information in solution, X-ray diffraction crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

To perform this analysis, a suitable single crystal of this compound must be grown. By irradiating the crystal with X-rays and analyzing the resulting diffraction pattern, the exact coordinates of each atom can be determined. This provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This technique would definitively establish the planarity of the imidazole and pyridine rings and the dihedral angle between them.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. For this compound, the imidazole NH group can act as a hydrogen bond donor, while the pyridine nitrogen and the other imidazole nitrogen can act as acceptors. The bromine atom can participate in halogen bonding.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups and probing the structural features of molecules. For this compound, the FT-IR spectrum provides valuable information about its constituent pyridine and imidazole rings, as well as the nature of the chemical bonds within its structure.

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The assignment of these bands is based on established correlations from the literature for similar heterocyclic compounds. nih.govresearchgate.net

Key functional groups and their expected vibrational frequencies include the N-H stretch of the imidazole ring, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the pyridine and imidazole rings, and the C-Br stretching vibration. The infrared spectra of pyridine adsorbed on catalysts show characteristic bands for Brønsted and Lewis acid sites. researchgate.netrsc.org For instance, a band around 1545 cm⁻¹ is typically assigned to the pyridinium (B92312) ion formed on a Brønsted acid site. researchgate.net

The analysis of related imidazole and pyridine derivatives by FT-IR spectroscopy supports the characterization of such compounds. researchgate.netrsc.org The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Imidazole N-HStretching3100-3500
Aromatic C-HStretching3000-3100
Pyridine & Imidazole C=NStretching1650-1550
Pyridine & Imidazole C=CStretching1600-1450
C-HIn-plane bending1300-1000
C-BrStretching600-500

Analysis of Hydrogen Bonding Networks

The presence of an N-H group in the imidazole ring and a nitrogen atom in the pyridine ring allows for the formation of intermolecular hydrogen bonds. In the solid state, molecules of this compound can form hydrogen-bonded chains. nih.gov These interactions are typically of the N-H···N type, where the hydrogen of the imidazole N-H group of one molecule interacts with the nitrogen atom of the pyridine ring of a neighboring molecule. nih.gov

The formation of these hydrogen bonds can be observed in the FT-IR spectrum by a broadening and a shift to lower frequency of the N-H stretching band compared to the free N-H group. The strength and nature of these interactions can be analyzed by studying the concentration and temperature dependence of the N-H band. The study of hydrogen bonding is crucial as it influences the crystal packing and, consequently, the physical properties of the compound. mdpi.comescholarship.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In the ESI-MS spectrum of this compound, the compound is expected to be detected as the protonated molecular ion, [M+H]⁺. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in two major peaks separated by 2 Da for the molecular ion, which is a distinctive feature for its identification. growingscience.comresearchgate.net ESI-MS is a standard method for the characterization of similar heterocyclic compounds. acs.orggrowingscience.com

Spectrometry TechniqueIonCalculated m/z
HRMS[C₈H₆⁷⁹BrN₃+H]⁺223.9823
HRMS[C₈H₆⁸¹BrN₃+H]⁺225.9803
ESI-MS[M+H]⁺224, 226

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π–π* electronic transitions within the conjugated system formed by the pyridine and imidazole rings.

Studies on related imidazopyridine derivatives show absorption maxima in the range of 250-380 nm. core.ac.ukmdpi.com These absorptions are attributed to π–π* transitions. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic rings. The UV-Vis spectrum is a useful tool for confirming the presence of the conjugated aromatic system in the molecule. rsc.orgmdpi.com

Transition TypeExpected Absorption Range (λmax, nm)
π–π*250-380

Other Advanced Spectroscopic and Analytical Techniques

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For "this compound", this analysis is crucial to confirm the successful incorporation of the bromine atom and the correct ratio of carbon, hydrogen, and nitrogen atoms.

The theoretical elemental composition of "this compound" (C₈H₆BrN₃) is calculated as follows:

Carbon (C): 40.36%

Hydrogen (H): 2.54%

Nitrogen (N): 17.65%

Bromine (Br): 33.56%

In a typical experimental procedure, a sample of the compound is combusted, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentages of C, H, and N. The bromine content can be determined by other methods, such as titration after decomposition. The experimentally determined values are then compared to the theoretical percentages. A close correlation between the found and calculated values, generally within a ±0.4% margin, provides strong evidence for the compound's purity and validates its empirical formula.

A series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives were synthesized and characterized, where elemental analysis was a key component of the structural confirmation. growingscience.com Similarly, the characterization of new imidazo[4,5-c]pyridine derivatives involved elemental analysis to confirm their chemical structures. growingscience.com For instance, in the synthesis of related imidazole derivatives, the calculated and found elemental compositions were in close agreement, validating the proposed structures. nih.gov

Below is a representative data table for the elemental analysis of "this compound".

ElementTheoretical %Found %
Carbon (C)40.3640.31
Hydrogen (H)2.542.56
Nitrogen (N)17.6517.61

Note: The "Found %" values are hypothetical and for illustrative purposes, representing typical experimental results.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnification. It provides valuable information about the crystalline nature, particle size, and shape of the synthesized compound. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide qualitative and semi-quantitative elemental analysis of the sample's surface.

For "this compound", SEM analysis would reveal the morphology of the crystalline powder, such as the shape of the crystals (e.g., needles, plates, or prisms) and their size distribution. This can be important for understanding the material's physical properties.

The EDX spectrum would complement the elemental analysis data by confirming the presence of all expected elements (Carbon, Nitrogen, and Bromine) in the sample. The EDX analysis of an imidazole/molybdovanadophosphoric acid composite, for example, has been used to map the elemental distribution and confirm the composition of the material. researchgate.net The EDX spectrum of "this compound" is expected to show distinct peaks corresponding to the characteristic X-ray energies of C, N, and Br, providing further confirmation of the compound's elemental makeup.

The TGA of "this compound" would indicate the temperature at which it begins to decompose. This is a critical parameter for determining the compound's suitability for various applications, particularly those involving elevated temperatures. For example, TGA has been used to evaluate the thermal stability of imidazole derivatives intended for use in organic light-emitting diodes (OLEDs), where thermal decomposition temperatures at 5% weight loss were found to be above 300°C, indicating good thermal stability. researchgate.net Similarly, the thermal properties of pyridine and imidazole-grafted graphene materials have been studied using TGA to understand their decomposition profiles. mdpi.comresearchgate.net

A typical TGA curve for a stable organic compound like "this compound" would show a flat baseline until the onset of decomposition, at which point a sharp drop in mass would be observed. The decomposition might occur in one or multiple steps, depending on the fragmentation pattern of the molecule.

Below is a representative data table summarizing the expected TGA data for "this compound".

ParameterValue
Onset Decomposition Temperature (T_onset)~250 °C
Temperature at 5% Weight Loss (T_d5)~270 °C
Residual Mass at 600 °C< 5%

Note: These values are hypothetical and for illustrative purposes, based on typical thermal stabilities of similar heterocyclic compounds.

Computational and Theoretical Investigations of 4 5 Bromo 1h Imidazol 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular properties of 4-(5-bromo-1H-imidazol-2-yl)pyridine. These methods allow for a detailed exploration of the molecule's electronic structure, geometry, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimizationnih.govnih.govresearchgate.netrsc.orgnih.gov

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of medium-sized organic molecules, offering a favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry, electronic structure, and various molecular properties of this compound.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing pyridine (B92270) and imidazole (B134444) rings, a variety of functionals and basis sets have been benchmarked. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields reliable results for organic molecules. This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p) or 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in heterocyclic systems, while diffuse functions (++) are important for molecules with lone pairs and for describing non-covalent interactions. For a molecule containing a bromine atom, it is also pertinent to consider the use of basis sets that can effectively handle heavier elements, sometimes incorporating pseudopotentials.

A representative selection of a computational method for this compound would be the B3LYP functional combined with the 6-311G(d,p) basis set. This level of theory is generally considered adequate for geometry optimization and electronic property calculations of such compounds.

Table 1: Representative Optimized Geometrical Parameters for this compound (Tautomer 1H-a)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(2)-C(3)1.395C(3)-C(2)-N(1)123.5
C(2)-N(1)1.335C(2)-N(1)-C(5)108.0
C(4)-C(5)1.380N(1)-C(5)-C(4)110.0
C(4)-Br1.890C(5)-C(4)-Br125.0
C(7)-N(8)1.390C(2)-C(7)-N(8)125.0
C(7)-C(11)1.480N(8)-C(7)-C(11)115.0

Note: The data in this table is representative and based on typical values for similar structures, as specific experimental or calculated data for this compound was not available in the cited literature.

The imidazole ring in this compound can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the imidazole ring. The two most likely tautomers are the 1H-tautomer and the 3H-tautomer (systematic numbering) or, more descriptively, the Nε2-H and Nδ1-H tautomers.

Computational studies are essential to determine the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, the more stable form can be identified. The energy difference between the tautomers provides insight into their equilibrium population. For similar 2-substituted imidazoles, the relative stability of the tautomers can be influenced by intramolecular hydrogen bonding and steric interactions. In the case of this compound, the lone pair on the pyridine nitrogen can interact differently with the N-H proton of the two imidazole tautomers, influencing their relative energies. It is generally observed in such systems that one tautomer is significantly more stable than the other.

Table 2: Calculated Relative Stabilities of Tautomers of this compound

TautomerRelative Energy (kcal/mol)
1H-a (Nε2-H)0.00
1H-b (Nδ1-H)+2.5

Note: The data in this table is illustrative and represents a plausible energy difference based on studies of similar imidazole derivatives. The actual values would require specific DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be primarily localized on the electron-rich imidazole ring and the bromine atom, while the LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) from the imidazole moiety to the pyridine ring upon electronic excitation.

Table 3: Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.80
HOMO-LUMO Gap (ΔE)4.70

Note: These values are representative for a molecule of this type and are provided for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map is expected to show negative potential around the nitrogen atoms of both the pyridine and imidazole rings, indicating their nucleophilic character. The hydrogen atom attached to the imidazole nitrogen and the hydrogen atoms on the pyridine ring would exhibit positive potential, making them susceptible to nucleophilic attack. The bromine atom will also influence the electrostatic potential distribution.

Electronic Reactivity Descriptors (e.g., Fukui Functions, ALIE, ELF, LOL, RDG)rsc.org

Beyond the FMO and MEP analysis, a range of other electronic reactivity descriptors can be calculated to provide a more nuanced understanding of the chemical behavior of this compound.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density upon the addition or removal of an electron.

Average Local Ionization Energy (ALIE): The ALIE on the electrostatic potential surface helps to locate the sites most susceptible to electrophilic attack, with lower ALIE values indicating more reactive sites.

Electron Localization Function (ELF) and Localization-of-Function (LOL): ELF and LOL provide a measure of electron localization in a molecule. They are useful for identifying bonding patterns, lone pairs, and regions of high electron density.

Reduced Density Gradient (RDG): The RDG analysis is a powerful method for visualizing and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which can be important for the stability and interactions of the molecule.

These descriptors, when analyzed together, offer a comprehensive picture of the reactivity and electronic characteristics of this compound, guiding further experimental studies and applications.

Intermolecular Interaction Analysis

Intermolecular interactions are fundamental to understanding the solid-state properties and biological activity of a molecule. Computational methods like Noncovalent Interaction (NCI) analysis and Hirshfeld surface analysis provide a detailed picture of these forces.

Noncovalent Interaction (NCI) Analysis for Hydrogen Bonds and Van der Waals Forces

Noncovalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions in real space. nih.govresearchgate.net Based on the electron density (ρ) and its reduced density gradient (RDG), the NCI method can identify and differentiate between various types of noncovalent contacts, such as strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. jussieu.fr

When this analysis is applied, a 3D isosurface is generated around the molecule. The surface is color-coded to indicate the nature and strength of the interactions:

Blue surfaces indicate strong, attractive interactions, which are characteristic of hydrogen bonds. ic.ac.uk

Green surfaces denote weak, attractive van der Waals interactions. nih.gov

Red surfaces signify repulsive interactions, such as steric hindrance. jussieu.fr

Molecular Packing Studies (Hirshfeld Profile)

Hirshfeld surface analysis is a computational method that defines the space a molecule occupies in a crystal, providing quantitative insights into intermolecular interactions. nih.gov By mapping properties onto this surface, one can visualize and quantify the contacts between neighboring molecules. A key output is the 2D fingerprint plot, which summarizes all intermolecular contacts and their relative contributions to the crystal packing. nih.gov

For a molecule like this compound, a Hirshfeld analysis would partition the interactions based on the atoms involved. Based on studies of structurally similar bromo-pyridinyl compounds, the analysis would likely yield the percentage contributions of various contacts. nih.gov The most significant interactions are typically H···H, H···C/C···H, and contacts involving heteroatoms like bromine and nitrogen.

Table 1: Predicted Hirshfeld Surface Interaction Contributions for this compound (Note: This table is a representative example based on published data for structurally related compounds.)

Intermolecular Contact TypePredicted Contribution (%)Description
H···H~20%Represents contacts between hydrogen atoms on adjacent molecules.
N···H / H···N~17%Primarily indicates hydrogen bonding involving nitrogen atoms.
Br···H / H···Br~12%Highlights the role of the bromine atom in forming halogen bonds and other contacts.
C···H / H···C~15%Relates to various C-H···π and other weak interactions.
C···C~4%Suggests the presence of π-π stacking interactions between aromatic rings.
Other (Br···C, C···N, etc.)Remaining %Minor contributions from other possible atomic contacts.

These percentages reveal the relative importance of different forces in the molecular packing, with hydrogen bonds and van der Waals contacts being the primary drivers of the crystal structure. nih.gov

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is crucial for drug discovery and for understanding the molecular basis of a compound's biological activity.

Prediction of Binding Affinities and Interaction Modes with Biomolecular Targets

Molecular docking simulations calculate the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and its target. nih.gov A more negative value typically indicates a stronger, more stable interaction. Studies on similar imidazole and pyridine-based compounds show that they can achieve significant binding affinities with a range of biological targets. nih.govresearchgate.net

For this compound, docking studies would predict its binding affinity and the specific way it fits into the active site of a target protein. The simulation would explore various conformations of the ligand and identify the one that maximizes favorable interactions (hydrogen bonds, hydrophobic contacts, etc.) while minimizing steric clashes. bioinformation.net

Table 2: Representative Binding Affinities of Imidazole/Pyridine Derivatives with Various Protein Targets (Note: Data is illustrative, compiled from studies on related compounds.)

Protein TargetPDB IDRepresentative Binding Affinity (kcal/mol)
Microtubule Affinity Regulating Kinase 4 (MARK4)3OT2-8.1 to -10.4
Epidermal Growth Factor Receptor (EGFR)1M17~-8.5
Dihydrofolate Reductase (DHFR)1DHF-7.0 to -9.0
Cytochrome P450 51 (CYP51)5V5Z-7.5 to -9.5

These values suggest that this compound has the potential to be an effective binder for various enzymatic targets.

Analysis of Ligand-Enzyme Active Site Interactions (e.g., DHFR, Tubulin, CYP51)

A critical part of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues lining the enzyme's active site. bioinformation.net For this compound, these interactions would be specific to the target.

DHFR: The pyridine and imidazole nitrogens could act as hydrogen bond acceptors with donor groups in the active site, while the aromatic rings could form π-π stacking or hydrophobic interactions.

Tubulin: As a potential microtubule-targeting agent, the compound could interfere with tubulin polymerization. Docking into the colchicine (B1669291) binding site, for instance, would involve a network of hydrogen bonds and hydrophobic interactions with residues in the α- and β-tubulin subunits. Studies on related compounds targeting MARK4, a kinase that regulates microtubule dynamics, show potent inhibition. nih.gov

CYP51 (Lanosterol 14α-demethylase): A common target for antifungal agents, the pyridine nitrogen of the ligand is expected to coordinate with the heme iron atom in the active site of CYP51, a hallmark interaction for azole-based inhibitors. The rest of the molecule would then form additional stabilizing contacts within the binding pocket.

Identification of Key Amino Acid Residues in Binding Pockets

Docking simulations precisely identify the specific amino acid residues that are crucial for anchoring the ligand in the active site. bioinformation.net This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

For example, in a kinase active site, the imidazole N-H of this compound could form a critical hydrogen bond with the carbonyl oxygen of a backbone glutamic acid residue in the hinge region, a common binding motif for kinase inhibitors. nih.gov The pyridine ring might extend into a hydrophobic pocket, interacting with residues like Leucine, Valine, or Isoleucine. The bromine atom could form halogen bonds with electron-rich atoms like oxygen or engage in hydrophobic contacts. Docking studies on similar molecules have identified interactions with residues such as Tyr 26 and Ile 56 in the FKBP12 protein as being vital for binding. bioinformation.net

Simulation Studies on Conformational Dynamics and Stability

Computational and theoretical investigations, particularly simulation studies, provide crucial insights into the conformational dynamics and stability of molecules like this compound. While direct molecular dynamics simulation studies specifically targeting this compound are not extensively available in the public domain, we can infer its likely behavior based on computational studies of closely related chemical structures, such as pyridinyl-imidazole systems and brominated heterocyclic compounds. These studies help in understanding the molecule's flexibility, preferred spatial arrangements (conformations), and the energy barriers associated with transitions between different conformations.

Theoretical calculations on analogous bi-heterocyclic systems, such as 2,2'-bi-1H-imidazole, have shown that the planar conformations are not always the most stable. rsc.org It has been found that both cis (rings on the same side) and trans (rings on opposite sides) conformations relative to the bond linking the rings are possible. rsc.org For 2,2'-bi-1H-imidazole, the trans conformation is identified as the global minimum energy state, while the cis conformation represents a transition state. rsc.org Furthermore, density functional theory (DFT) calculations have revealed the existence of additional local minima at slightly skewed cis conformations. rsc.org The energy barrier for rotation between these conformations is a critical parameter for understanding the molecule's dynamic behavior. For 2,2'-bi-1H-imidazole, the rotational barrier through the cis conformation has been estimated to be around 11.8 kcal/mol. rsc.org This suggests that at room temperature, the molecule is not rigidly fixed in one conformation but can undergo dynamic interchange between different stable and metastable states.

For this compound, similar conformational isomerism is expected. The presence of the bromine atom on the imidazole ring and the nitrogen atom in the pyridine ring can influence the rotational barrier and the relative stability of the conformers due to steric and electronic effects. The bromine atom, being larger than hydrogen, might introduce a greater steric hindrance, potentially raising the rotational energy barrier compared to its non-brominated counterpart.

Molecular dynamics (MD) simulations on related imidazole and pyridine-containing compounds have been employed to study their stability and interactions in various environments. ajchem-a.com These simulations track the atomic positions over time, providing a dynamic picture of the molecule's behavior. Key parameters often analyzed in such simulations include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual atoms or groups of atoms. For this compound, higher RMSF values would be expected for the atoms involved in the rotatable bond between the two rings, reflecting the conformational flexibility at this linkage.

Solvent Accessible Surface Area (SASA): SASA calculations provide information about the exposure of the molecule to the solvent. Changes in SASA during a simulation can indicate conformational changes that either expose or bury certain parts of the molecule. For a molecule like this compound, different rotational conformers would present different surface areas to the solvent, which could affect its solubility and interactions with other molecules. ajchem-a.com

The stability of the N-H proton on the imidazole ring is another important aspect. Imidazole and its derivatives can exist in different tautomeric forms depending on which nitrogen atom is protonated. Computational studies on imidazole-containing systems help in determining the relative energies of these tautomers and the energy barriers for proton transfer between them. acs.org For this compound, the position of the proton on the imidazole ring can significantly affect its hydrogen bonding capabilities and electronic properties.

Catalytic Applications of 4 5 Bromo 1h Imidazol 2 Yl Pyridine and Its Metal Complexes

Mechanistic Investigations of Catalytic Cycles

Catalyst Activation and Deactivation Pathways

The activation of precatalysts involving ligands like 4-(5-bromo-1H-imidazol-2-yl)pyridine to form the catalytically active metal-NHC species is a critical step. Typically, this involves the in-situ generation of the NHC from its imidazolium (B1220033) salt precursor by deprotonation with a base, followed by coordination to the metal center. nih.gov Alternatively, well-defined metal-NHC precatalysts can be activated by the dissociation of a labile ligand, creating a vacant coordination site for the substrate.

Activation Pathways:

A common method for generating active catalysts involves the reaction of a stable imidazolium salt (the protonated form of the NHC) with a metal precursor in the presence of a base. nih.gov For the ligand , this would first involve N-alkylation of the pyridine (B92270) or imidazole (B134444) nitrogen, followed by deprotonation at the C2 position of the imidazole ring to form the carbene, which then coordinates to the metal.

Another route is the direct metallation of the C-H bond of the imidazolium salt, which can be influenced by the reaction conditions and the basicity of the system.

Deactivation Pathways:

Catalyst deactivation is a significant concern in catalytic cycles. For metal complexes featuring NHC ligands, several deactivation pathways have been identified. One of the most detrimental is reductive elimination, where the NHC ligand is eliminated from the metal center as an imidazolium salt, leading to the reduction of the metal and loss of catalytic activity. researchgate.net

Other deactivation mechanisms include:

Ligand displacement: A coordinating solvent or substrate can displace the NHC ligand from the metal's coordination sphere. strath.ac.uk

C-H/C-C or C-N bond activation: The NHC ligand itself can undergo intramolecular activation of its own C-H, C-C, or C-N bonds, leading to catalyst degradation. strath.ac.uk

Formation of off-cycle species: The catalyst can be trapped in a stable, unreactive state, such as the formation of a keto tautomer of a Breslow intermediate in certain NHC-catalyzed reactions. nih.gov

Table 1: Common Activation and Deactivation Pathways for NHC-Metal Catalysts

PathwayDescriptionRelevance to this compound Complexes
Activation
In-situ DeprotonationGeneration of the NHC from its imidazolium salt using a base, followed by metal coordination. nih.govA primary and versatile method for generating the active catalyst.
TransmetallationTransfer of the NHC ligand from a carbene-transfer agent to the desired metal center.A viable route, particularly for sensitive substrates.
Ligand DissociationRemoval of a labile ligand from a pre-formed metal-NHC complex to open a coordination site.Applicable for well-defined precatalysts.
Deactivation
Reductive EliminationElimination of the NHC as an imidazolium salt with reduction of the metal center. researchgate.netA key pathway to consider, influenced by the electronic properties of the ligand and metal.
Ligand ScramblingRedistribution of ligands in the coordination sphere, potentially leading to less active species.Possible in multi-ligand systems.
Oxidative DegradationDecomposition of the NHC ligand under oxidative conditions. nih.govA consideration for aerobic catalytic reactions.

Spectroscopic Probes of Reaction Intermediates

The elucidation of catalytic mechanisms heavily relies on the detection and characterization of transient reaction intermediates. Various spectroscopic techniques are employed to study these species in NHC-catalyzed reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for tracking the transformation of reactants to products and for identifying key intermediates. For instance, the characteristic downfield shift of the C2 carbon in the ¹³C NMR spectrum is a clear indicator of NHC-metal bond formation. acs.org Changes in the chemical shifts of the pyridine and imidazole protons and carbons of the this compound ligand upon coordination and during the catalytic cycle would provide valuable mechanistic insights.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying cationic intermediates in the gas phase, providing information on their mass-to-charge ratio and fragmentation patterns. researchgate.net This can help to confirm the composition of proposed catalytic species.

X-ray Crystallography: While not a technique for observing transient species in solution, single-crystal X-ray diffraction of stable precatalysts or isolated intermediates can provide precise structural information, including bond lengths and angles, which is invaluable for understanding the steric and electronic environment of the metal center. acs.org

Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor changes in vibrational frequencies of specific functional groups, such as carbonyl groups in substrates or products, providing kinetic and mechanistic information. csic.es

Table 2: Spectroscopic Techniques for Studying NHC-Catalyzed Reaction Intermediates

TechniqueInformation GainedExample Application
NMR SpectroscopyStructural information, dynamic processes, and kinetics in solution.Observing the formation of a metal-hydride intermediate.
Mass SpectrometryMolecular weight and fragmentation of intermediates. researchgate.netIdentifying a cationic catalytic species in an ESI-MS spectrum. researchgate.net
X-ray CrystallographyPrecise 3D structure of stable complexes and intermediates. acs.orgDetermining the coordination geometry around the metal center. acs.org
IR/Raman SpectroscopyVibrational modes of functional groups, bonding information. csic.esMonitoring the C=O stretch of a substrate as it coordinates to the metal.
UV-Vis SpectroscopyElectronic transitions, information on the electronic structure of the metal center.Tracking changes in the d-d transitions of a transition metal during a catalytic cycle.

Influence of Ligand Modifications on Catalytic Efficiency and Selectivity

The electronic and steric properties of an NHC ligand are crucial in determining the outcome of a catalytic reaction. The specific substituents on the this compound ligand—the bromo group on the imidazole ring and the pyridine moiety—are expected to exert a significant influence.

Electronic Effects:

The electron-withdrawing nature of the bromine atom at the C5 position of the imidazole ring would decrease the electron-donating ability of the resulting NHC ligand compared to its non-brominated counterpart. This can have several consequences:

Enhanced π-acidity: A less electron-rich NHC may have a greater π-accepting ability, which can stabilize electron-rich metal centers.

Modified Reactivity: The reduced σ-donation could influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For some reactions, weaker σ-donation can promote the reductive elimination step. researchgate.net

The pyridine ring itself is an electron-withdrawing group and its coordination to the metal center, or its non-coordinating presence, will also modulate the electronic properties of the catalyst.

Steric Effects:

The steric bulk of the N-substituents on the imidazole ring is a well-established parameter for tuning catalytic activity and selectivity. While the parent this compound is not sterically bulky, the introduction of bulky groups at the N1 position of the imidazole is a common strategy in NHC ligand design. st-andrews.ac.uk

Increased Stability: Bulky substituents can protect the metal center from unwanted side reactions and ligand dissociation, leading to more stable catalysts.

Enhanced Selectivity: The steric environment created by bulky ligands can control the approach of substrates to the metal center, thereby influencing stereoselectivity and regioselectivity. researchgate.net For instance, in cross-metathesis reactions, the steric properties of the NHC ligand can have a profound effect on the E/Z selectivity of the olefin product. st-andrews.ac.uk

Table 3: Predicted Influence of Substituents in this compound on Catalysis

SubstituentType of EffectPredicted Influence on Catalytic Properties
5-Bromo Group Electronic- Decreases the σ-donating ability of the NHC. - May enhance π-acidity. - Can influence the rates of oxidative addition and reductive elimination.
Pyridine Moiety Electronic & Steric- Acts as an electron-withdrawing group. - Potential for hemilabile coordination, influencing catalyst stability and activity. - Can be a site for secondary interactions with the substrate.
N-Substituent (Hypothetical) Steric & Electronic- Bulky groups can enhance catalyst stability and selectivity. st-andrews.ac.ukresearchgate.net - The nature of the N-substituent will fine-tune the electronic properties of the NHC ligand.

Biological Activity Mechanisms of 4 5 Bromo 1h Imidazol 2 Yl Pyridine Derivatives in Vitro Studies

In Vitro Antiproliferative and Anticancer Mechanisms

Derivatives of the 4-(5-bromo-1H-imidazol-2-yl)pyridine scaffold have demonstrated notable antiproliferative and anticancer properties through various mechanisms of action in laboratory settings.

A range of pyridine (B92270) and imidazole-based derivatives have shown the ability to inhibit the growth of numerous human cancer cell lines. For instance, a study on imidazo[4,5-b]pyridine derivatives documented their antiproliferative effects against several cancer cell lines, including cervical (HeLa) and colorectal (SW620) carcinoma. researchgate.net Specifically, bromo-substituted compounds within this class exhibited potent activity. researchgate.net

Similarly, research into other related heterocyclic structures has confirmed broad-spectrum anticancer activity. Lipophilic fluoroquinolone derivatives showed significant potency against colorectal cancer cell lines such as SW620 and Caco-2. nih.gov One particular compound from this series, designated 4b, was found to be more potent than the conventional chemotherapy drug cisplatin (B142131) against a panel of colorectal cancer cells, including SW620 and Caco-2. nih.gov Furthermore, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have shown prominent in vitro potency against HeLa cells, among others. nih.gov

The antiproliferative efficacy of these and related compounds against various cancer cell lines is summarized in the table below.

Table 1: In Vitro Antiproliferative Activity of Imidazole (B134444)/Pyridine-Related Derivatives

Compound Class Cell Line Cancer Type Result (IC₅₀/GI₅₀) Citation
Bromo-substituted imidazo[4,5-b]pyridines HeLa, SW620 Cervical, Colorectal Moderate to potent activity researchgate.net
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines HeLa Cervical e.g., Compound 13d (IC₅₀ = 13 nM) nih.gov
Reduced Fluoroquinolone (4b ) SW620 Colorectal IC₅₀ = 9.2 µM nih.gov
Reduced Fluoroquinolone (4b ) Caco-2 Colorectal IC₅₀ = 46 µM nih.gov
Acridine–thiosemicarbazone (DL-08 ) HCT116 Colorectal IC₅₀ = 21.28 µM mdpi.com
4-(Imidazol-5-yl)pyridine (10c ) HT29 (Colon), MCF-7 (Breast) Colorectal, Breast Induces apoptosis and cell cycle arrest nih.gov

A primary molecular mechanism for the anticancer activity of certain pyridine-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and transport. Their disruption leads to mitotic arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.

Several series of these derivatives have been identified as tubulin polymerization inhibitors that act by binding to the colchicine (B1669291) site on β-tubulin. nih.govrsc.org For example, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed to lock the molecular conformation, enhancing their interaction with the colchicine binding site. nih.gov The most potent compound from this series significantly inhibited tubulin polymerization and led to a strong disruption of the cellular cytoskeleton. nih.gov Molecular modeling has confirmed that these compounds fit within the colchicine binding pocket, preventing the tubulin dimers from assembling into microtubules. nih.gov

The inhibition of cancer cell migration and invasion is a crucial aspect of preventing metastasis. Compounds that interfere with microtubule dynamics, such as tubulin polymerization inhibitors, inherently affect cell motility, as the cytoskeleton is fundamental to the processes of cell movement. nih.gov

Direct assessment of cell migration is often performed using transwell assays, also known as Boyden chamber assays. In these experiments, cancer cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. mdpi.com Studies on various heterocyclic compounds have demonstrated their ability to significantly impede this migration. For instance, a series of tetrazole-1,2,3-triazole hybrids were shown to inhibit the migration and invasion of several breast cancer cell lines. mdpi.com This inhibition is a key therapeutic goal, as it can prevent the spread of cancer to distant organs.

An ideal characteristic of any chemotherapeutic agent is selective toxicity, meaning it is more harmful to cancer cells than to normal, healthy cells. This reduces the side effects commonly associated with cancer treatment. Several studies have evaluated pyridine and imidazole derivatives for this property.

In one study, new acridine–thiosemicarbazone derivatives were tested against both human cancer cell lines (like HCT116) and a non-cancerous human lung fibroblast cell line (MRC-5) to assess their selectivity. mdpi.com Another approach involves using nanoparticles to deliver cytotoxic agents preferentially to cancer cells. Diselenide-containing paclitaxel (B517696) nanoparticles, for example, demonstrated significant selectivity by killing over 80% of HeLa cancer cells at a concentration that killed less than 20% of normal fibroblast cells (L929). nih.gov The mechanism for this selectivity was linked to the higher levels of reactive oxygen species (ROS) within cancer cells, which trigger the release of the cytotoxic payload from the nanoparticles. nih.gov These findings highlight a promising strategy for developing targeted therapies with a wider therapeutic window.

Targeting specific enzymes, particularly protein kinases, that are crucial for cancer cell survival and proliferation is a key strategy in modern drug discovery. Derivatives of imidazopyridine and related scaffolds have been identified as potent inhibitors of several such kinases.

IRAK-4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a critical role in signaling pathways related to inflammation and immunity, which are often co-opted by cancer cells. nih.govnih.gov Several novel series of potent IRAK-4 inhibitors have been developed, including imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. nih.gov These compounds act as ATP-competitive inhibitors, binding to the kinase domain of IRAK-4 and blocking its activity. nih.gov

PfCDPK1 Inhibition: While primarily a target for antimalarial drugs, the study of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) provides valuable insights into kinase inhibition. A series of imidazopyridazine compounds were developed as potent, ATP-competitive inhibitors of PfCDPK1. nih.gov Through structure-guided design, researchers achieved compounds with high affinity, resulting in enzyme IC₅₀ values below 10 nM and potent antiparasitic activity. nih.govcrick.ac.uk

Table 2: Enzyme Inhibition by Pyridine-Based Derivatives

Compound Class Target Enzyme Result (IC₅₀) Citation
Imidazo[1,2-a]pyridines IRAK-4 Potent inhibition identified nih.gov
Imidazopyridazines PfCDPK1 <10 nM nih.govcrick.ac.uk
Imidazopyridazines P. falciparum (in culture) EC₅₀ down to 12 nM nih.govcrick.ac.uk
4-(Imidazol-5-yl)pyridines B-RAFV600E / p38α 1.84 µM / 0.726 µM nih.govstrath.ac.uk

In Vitro Antimicrobial Mechanisms

In addition to their anticancer properties, various bromo-imidazole and pyridine derivatives have demonstrated significant antimicrobial activity. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For example, a study focused on new imidazo[4,5-b]pyridine derivatives synthesized from 5-bromopyridine-2,3-diamine tested their antibacterial activity against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The results indicated that Gram-positive bacteria were more sensitive to these compounds than Gram-negative bacteria. nih.gov Another investigation into a tetra-substituted imidazole, 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, and its metal complexes also confirmed antibacterial potential against various strains. rsc.org The effect of substituted 1H-Imidazo[4,5-b]pyridine derivatives has been investigated against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, and E. coli. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Imidazole/Pyridine Derivatives

Compound Class Test Organism Gram Stain Result Citation
Imidazo[4,5-b]pyridine derivatives Bacillus cereus Positive Sensitive nih.gov
Imidazo[4,5-b]pyridine derivatives Escherichia coli Negative Resistant nih.gov
4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol metal complexes Multiple strains Both Active rsc.org
1H-Imidazo[4,5-b]pyridine derivatives Staphylococcus aureus Positive Active researchgate.net
1H-Imidazo[4,5-b]pyridine derivatives Bacillus subtilis Positive Active researchgate.net
Pyrazolo[3,4-b]pyridine-benzenesulfonamide Multiple strains Both Moderate to good activity growingscience.com

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Bacillus cereus, Escherichia coli)

Derivatives of the imidazo[4,5-b]pyridine scaffold, which is structurally related to this compound, have demonstrated notable in vitro antibacterial properties. nih.gov Studies on newly synthesized imidazo[4,5-b]pyridine derivatives showed differential activity against Gram-positive and Gram-negative bacteria. nih.govmdpi.com Specifically, Gram-positive bacteria like Bacillus cereus were found to be more sensitive to these compounds compared to Gram-negative bacteria such as Escherichia coli, which exhibited greater resistance. nih.govmdpi.com

Research into a series of imidazo(4,5-b)pyridinylethoxypiperidones also confirmed antibacterial potential against a panel of bacteria including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Further investigation into a tetra-substituted imidazole, 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol, and its metal complexes highlighted their antibacterial capabilities against both bacterial types. rsc.org Among these, a copper complex of the ligand was identified as the most active agent. rsc.org

Table 1: In Vitro Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound Type Target Bacteria Observed Activity Source
Imidazo[4,5-b]pyridine derivatives Bacillus cereus (Gram-positive) More sensitive nih.govmdpi.com
Imidazo[4,5-b]pyridine derivatives Escherichia coli (Gram-negative) More resistant nih.govmdpi.com
Imidazo(4,5-b)pyridinylethoxypiperidones Bacillus subtilis, Staphylococcus aureus Strong antibacterial activity nih.gov
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol Copper Complex Gram-positive and Gram-negative bacteria Most active among tested metal complexes rsc.org

Antifungal Mechanisms

The antifungal activity of imidazole derivatives is well-documented, primarily functioning by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov The mechanism involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for a key step in sterol biosynthesis. nih.govnih.gov The imidazole ring of these compounds can coordinate with the heme cofactor in the active site of CYP51, blocking its function. nih.gov

Studies on hybrid bis-(imidazole)-pyridine derivatives have shown this mechanistic potential. nih.gov For instance, the bis-(imidazole)-pyridine hybrid 5c (Y = -Br) displayed antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 62.5 µg/mL. nih.gov Other research on different imidazole derivatives has suggested that the generation of reactive oxygen species (ROS) is also a potential mechanism of antifungal action. nih.gov

In Vitro Antiviral Mechanisms

Pyridine and its fused heterocyclic derivatives are recognized for a wide spectrum of biological activities, including antiviral potential against various viruses like human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanisms of action for these compounds are diverse and can involve the inhibition of critical viral enzymes and processes. nih.gov

Potential antiviral mechanisms associated with the pyridine scaffold include:

Reverse transcriptase (RT) inhibition

Viral polymerase inhibition

Inhibition of viral replication cycles and protein synthesis

Inhibition of viral maturation and gene expression nih.gov

While broad studies on pyridine derivatives suggest these potential pathways, specific in vitro antiviral data for this compound was not available in the reviewed literature. nih.govnih.gov

In Vitro Antiparasitic Mechanisms

Derivatives containing imidazole and pyridine moieties have emerged as promising scaffolds for the development of antiparasitic agents, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov

Growth Inhibition of Pathogenic Parasites (e.g., Trypanosoma cruzi)

In vitro studies have consistently demonstrated the ability of imidazole-based compounds to inhibit the growth of T. cruzi. nih.gov Carboxamide-containing β-phenyl-imidazoles, such as VNI, have been identified as highly potent agents that are lethal to T. cruzi. nih.gov Similarly, 4-aminopyridyl-based compounds have been developed as leads for anti-T. cruzi drugs. acs.org These compounds are designed to be sufficiently lipophilic to penetrate host cell membranes and target the intracellular form of the parasite. acs.org

Enzyme Inhibition in Parasitic Pathways (e.g., CYP51)

A primary mechanism for the antiparasitic action of these compounds is the inhibition of the parasite's sterol 14α-demethylase enzyme, CYP51. nih.govacs.org This enzyme is crucial for the biosynthesis of sterols required for the parasite's cell membrane integrity. nih.gov Azole compounds, including those with an imidazole ring, are effective inhibitors of protozoan CYP51. nih.gov VNI, for example, is a potent inhibitor of CYP51 from T. cruzi, T. brucei, and Leishmania infantum. nih.gov The development of 4-aminopyridyl-based inhibitors has also specifically targeted T. cruzi CYP51 (TcCYP51), demonstrating the importance of this enzymatic pathway as a therapeutic target. acs.org

**Table 2: In Vitro Antiparasitic Mechanisms against *Trypanosoma cruzi***

Compound Class Mechanism Target Enzyme Source
Carboxamide-containing β-phenyl-imidazoles (e.g., VNI) Growth Inhibition, Enzyme Inhibition CYP51 nih.gov
4-Aminopyridyl-based derivatives Growth Inhibition, Enzyme Inhibition CYP51 acs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies provide crucial insights into how the chemical structure of these derivatives influences their biological activity. For imidazo[4,5-c]pyridin-2-one derivatives, SAR analysis revealed that the nature of the substituents at different positions on the molecule is critical for inhibitory activity. nih.gov For instance, when the R2 position was substituted with a 4-chlorophenyl group, an aliphatic ring (specifically cyclopentyl) at the R1 position resulted in better inhibitory activity compared to aromatic rings or short-chain alkanes. nih.gov

Impact of Substituents on Biological Efficacy and Selectivity

Research on analogous imidazo[4,5-b]pyridines has demonstrated that the introduction of different chemical groups can significantly modulate their antiproliferative activity. For instance, a study on 2,6-disubstituted imidazo[4,5-b]pyridines revealed that derivatives with a hydroxyl group at the para-position of a phenyl ring at position 6 exhibited pronounced antiproliferative activity against several human cancer cell lines. nih.gov Specifically, the N-methyl substituted derivative with a hydroxyl group was identified as a particularly active compound, showing a dose-dependent effect on the cell cycle of cancer cells. nih.gov

Furthermore, the presence of a bromo substituent on the imidazo[4,5-b]pyridine core, in conjunction with other groups, has been shown to influence antiproliferative effects. nih.gov One such bromo-substituted derivative, which also featured a 4-cyanophenyl group, potently inhibited the proliferation of three different cancer cell lines. nih.gov Another bromo-substituted compound with an unsubstituted amidino group at the phenyl ring showed highly potent and selective activity against colon carcinoma cells, with an IC50 value of 0.4 µM. nih.gov This suggests that the bromine atom, in combination with other functionalities, can contribute significantly to the biological efficacy of the molecule.

The following table summarizes the in vitro antiproliferative activity of selected substituted imidazo[4,5-b]pyridine derivatives from a study on a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundSubstituent at Position 2Substituent at Position 6Cancer Cell LineIC50 (µM)
8 4-cyanophenylBromoHeLa1.8
8 4-cyanophenylBromoSW6203.2
8 4-cyanophenylBromoMiaPaCa-22.5
10 4-amidinophenylBromoSW6200.4
13 Phenyl4-hydroxyphenylCapan-11.50
13 Phenyl4-hydroxyphenylHL-601.87
19 N-methyl, Phenyl4-hydroxyphenylCapan-11.45
19 N-methyl, Phenyl4-hydroxyphenylK-5621.90

Data sourced from studies on related imidazo[4,5-b]pyridine derivatives. nih.govnih.gov

Regioisomeric Effects on Biological Activity

The spatial arrangement of atoms within the imidazole and pyridine rings, known as regioisomerism, is a critical determinant of biological activity in this class of compounds. Studies on related pyridinyl imidazole derivatives have underscored the importance of the correct regiochemistry for achieving potent biological effects, such as the inhibition of p38 MAP kinase.

In the context of antimicrobial activity, research on imidazo[4,5-c] and [4,5-b]pyridine derivatives has shown that different regioisomers exhibit varying levels of efficacy. For example, in a series of synthesized compounds, specific N-alkylated regioisomers of both imidazo[4,5-c] and [4,5-b]pyridines displayed promising antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against various pathogens. This highlights that the point of attachment of substituent groups on the heterocyclic core is a key factor in determining the antimicrobial spectrum and potency.

The following table presents the antimicrobial activity of selected regioisomeric imidazo[4,5-c] and [4,5-b]pyridine derivatives.

Table 2: In Vitro Antimicrobial Activity of Selected Regioisomeric Imidazopyridine Derivatives

Compound SeriesRegioisomer TypeTest OrganismMIC (µg/mL)
Imidazo[4,5-c]pyridineN5-regioisomer (2g)Staphylococcus aureus4
Imidazo[4,5-c]pyridineN5-regioisomer (2h)Staphylococcus aureus8
Imidazo[4,5-b]pyridineN4,3-regioisomer (4a)Staphylococcus aureus4
Imidazo[4,5-b]pyridineN4,3-regioisomer (4b)Staphylococcus aureus8
Imidazo[4,5-c]pyridineN5-regioisomer (2g)Candida albicans8
Imidazo[4,5-b]pyridineN4,3-regioisomer (4a)Candida albicans4

Data sourced from a study on related imidazo[4,5-c] and [4,5-b]pyridine derivatives.

While the direct biological activity of this compound derivatives remains to be fully elucidated in published research, the structure-activity relationships observed in analogous compounds strongly suggest that both the nature of substituents and their regioisomeric placement would be pivotal in defining the biological profile of this specific chemical scaffold. Future in vitro studies are necessary to delineate the precise mechanisms of action and to identify derivatives with potential therapeutic applications.

Q & A

Basic Question: What are the standard synthetic routes for 4-(5-bromo-1H-imidazol-2-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of brominated precursors with pyridine derivatives. For example, substituting 2-pyridyl groups into imidazole rings via coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis . Optimization variables include:

  • Catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄).
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).
  • Temperature (80–120°C for 12–24 hours).
    Characterization via ¹H/¹³C NMR and ESI-MS confirms regioselectivity and purity .

Advanced Question: How can crystallographic data discrepancies in imidazole-pyridine derivatives be resolved during structural refinement?

Methodological Answer:
Use SHELXL for refinement, ensuring proper treatment of disorder (common in halogenated aromatic systems). Validate using:

  • ORTEP-3 for thermal ellipsoid visualization .
  • Rigid-bond restraint for anisotropic displacement parameters.
    Discrepancies in Br–C bond lengths (e.g., 1.89–1.93 Å) may arise from twinning; apply TWIN/BASF commands in SHELXL . Cross-validate with Hirshfeld surface analysis to detect weak interactions .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for pyridine; δ 7.2–7.8 ppm for imidazole) .
  • IR Spectroscopy : Confirm N–H stretches (~3400 cm⁻¹) and C–Br vibrations (650–500 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions (λmax ~270–300 nm) for electronic structure analysis .

Advanced Question: How do substituent effects influence the biological activity of imidazole-pyridine hybrids?

Methodological Answer:

  • QSAR Studies : Correlate Br position with bioactivity (e.g., anti-inflammatory IC₅₀).
  • Enzyme Assays : Test inhibitory effects on COX-2 or kinases, adjusting buffer pH (7.4) and incubation time (1–24 hours) .
    Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from solubility differences (use DMSO ≤1% v/v) or assay interference (validate via counter-screening) .

Basic Question: What computational tools are recommended for predicting the photophysical properties of this compound?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~3.5 eV for semiconductor applications) .
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental λmax .

Advanced Question: How can thermal stability be systematically evaluated for brominated imidazole derivatives?

Methodological Answer:

  • TGA/DTA : Heat at 10°C/min under N₂ to determine decomposition onset (typically >250°C).
  • Kissinger Analysis : Calculate activation energy (Eₐ) from multiple heating rates.
    Unexpected mass loss below 200°C may indicate sublimation (common in halogenated aromatics); validate via DSC .

Basic Question: What strategies mitigate air/moisture sensitivity during synthesis?

Methodological Answer:

  • Schlenk Techniques : Use inert gas (Ar/N₂) for reactions involving organometallic intermediates.
  • Drying Agents : Add molecular sieves (3Å) to solvents pre-dried over CaH₂ .
    Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to minimize exposure .

Advanced Question: How can conflicting crystallographic data on halogen bonding be reconciled?

Methodological Answer:

  • Multipole Refinement (using XD2006): Resolve electron density around Br atoms.
  • Hirshfeld Surface Analysis : Quantify Br···N/P interactions (common in imidazole systems) .
    Discrepancies may arise from temperature-dependent packing ; collect data at 100 K and 298 K for comparison .

Basic Question: What protocols validate purity for biological testing?

Methodological Answer:

  • HPLC : Use C18 column (MeCN/H₂O + 0.1% TFA; 1 mL/min) with UV detection (254 nm). Accept purity ≥95% .
  • Elemental Analysis : Match C, H, N, Br percentages to theoretical values (±0.4%) .

Advanced Question: How can mechanistic roles in catalysis or drug design be probed?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against protein targets (e.g., EGFR kinase) to predict binding modes.
  • Kinetic Isotope Effects : Compare k_H/k_D in enzymatic assays to identify rate-limiting steps .
    For catalysis, conduct Hammett Studies with para-substituted aryl groups to assess electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.